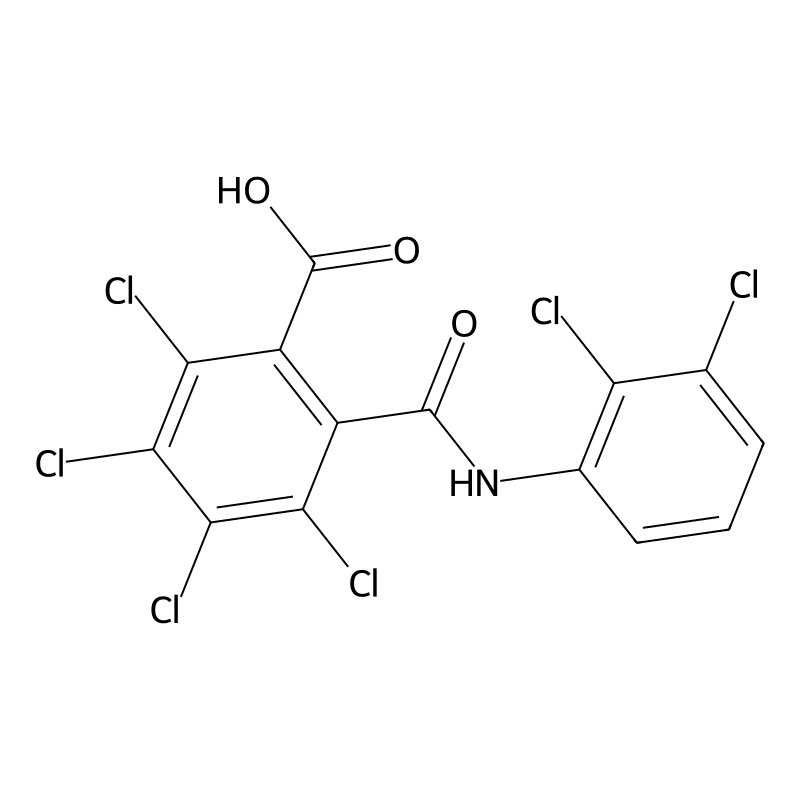Tecloftalam

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Studying Fungal Physiology and Mode of Action
Tecloftalam's specific mode of action against fungi is not fully understood, but research suggests it might disrupt fungal cell membrane function and inhibit melanin synthesis, a crucial component of the fungal cell wall. [] Scientists utilize Tecloftalam in laboratory settings to study these mechanisms and understand how fungi respond to different stresses and fungicides. This knowledge can be valuable in developing new and more effective antifungal strategies.
Exploring Synergistic Effects with Other Fungicides
Tecloftalam exhibits synergistic effects when combined with other fungicides, meaning the combined effect is greater than the sum of their individual effects. [] Researchers use Tecloftalam in combination studies to explore these synergistic interactions and identify potential strategies for developing more potent and broad-spectrum fungicide mixtures. This approach could be helpful in combating fungicide resistance, a growing concern in agriculture.
Tecloftalam is a chemical compound classified as a dicarboxylic acid monoamide, specifically the mono-(2,3-dichloroanilide) of tetrachlorophthalic acid. Its molecular formula is C₁₈H₁₄Cl₂N₂O₄, and it has a molecular weight of 447.9 g/mol. The compound appears as a white powder and is primarily utilized in agricultural applications, particularly as a fungicide and herbicide in crop protection .
Tecloftalam is considered moderately toxic []. While its specific hazards are not widely documented, standard safety precautions should be followed when handling any fungicide, including wearing protective clothing, gloves, and eye protection.
Note:
- Limited information is available on the specific synthesis and mechanism of action of tecloftalam.
Tecloftalam has demonstrated biological activity primarily against certain fungal pathogens affecting crops. Its mechanism of action involves inhibiting the growth of these pathogens, thus protecting plants from diseases such as bacterial leaf spot. The compound's effectiveness in controlling various pests makes it an important agent in agricultural practices .
The synthesis of tecloftalam typically involves a multi-step chemical process starting from tetrachlorophthalic anhydride. The general steps include:
- Formation of the Monoamide: Reacting tetrachlorophthalic anhydride with 2,3-dichloroaniline to form the monoamide derivative.
- Purification: The product is then purified through crystallization or chromatography to obtain tecloftalam in its pure form.
Specific industrial methods may vary, but these steps outline the basic approach to synthesizing tecloftalam .
Tecloftalam finds its primary application in agriculture as a fungicide and herbicide. Its effectiveness against various plant pathogens makes it valuable for:
- Crop Protection: Preventing diseases in crops such as tomatoes and other vegetables.
- Soil Treatment: Enhancing soil health by controlling harmful microbial populations.
Additionally, tecloftalam is used in research settings for analytical testing and development of new agricultural chemicals .
Tecloftalam shares similarities with several other compounds used in agriculture. Here are some comparable compounds:
| Compound Name | Chemical Structure | Primary Use | Unique Features |
|---|---|---|---|
| Chlorothalonil | C₈Cl₄N₂ | Fungicide | Broad-spectrum activity against fungi |
| Mancozeb | C₆H₁₀MnN₄S₄ | Fungicide | Multi-site action against fungal pathogens |
| Fludioxonil | C₁₃H₁₂F₂N₂O | Fungicide | Systemic action and low toxicity |
Unique Features of Tecloftalam:
- Specifically targets bacterial pathogens.
- Derived from tetrachlorophthalic acid, giving it unique structural properties.
- Exhibits lower toxicity to non-target organisms compared to some other fungicides.








